![molecular formula C14H10ClNO3 B2880843 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 43069-79-0](/img/structure/B2880843.png)

4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

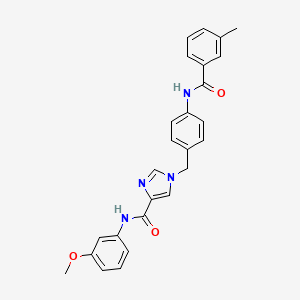

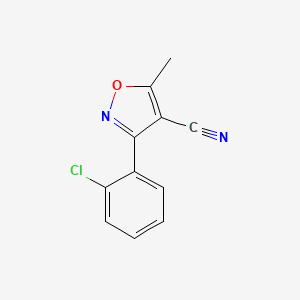

The compound “4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione” is a derivative of 4-oxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione . It has been investigated for its cytotoxicity, neuroprotective effects, and calcium influx inhibition abilities through the NMDA receptor and VGCC using neuroblastoma SH-SY5Y cells .

Synthesis Analysis

The synthesis of structurally-related 4-oxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione as the base scaffold, and incorporated various functional moieties through aminolysis, to afford a series of imide derivatives . All final compounds were obtained in yields between 47-97% and their structures were confirmed by NMR, IR and MS .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthesis and Potential Beta-Adrenolytics : A series of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, including the 4-(4-Chlorophenyl) variant, were synthesized and evaluated for their affinities at beta-adrenoceptors. These compounds demonstrated modest affinity, indicating potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006).

Potential Psychotropic and Anti-HIV Agents : The synthesis of amino derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione aimed at potential antipsychotic and/or anti-HIV activities. The molecular structure of one derivative was confirmed by X-ray structure analysis, and the cytotoxicity and anti-HIV activity of these derivatives were determined (Kossakowski, Wojciechowska, & Kozioł, 2006).

Antimicrobial Activity : Derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione were evaluated for antibacterial and antifungal activities. The compounds showed activity against various microorganisms, indicating their potential in antimicrobial applications (Stefanska et al., 2010).

Spectroscopic Investigations

Spectroscopic Analysis : The molecular structure and vibrational frequencies of a related 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivative were investigated both experimentally and theoretically. The study provided insights into the molecule's stability, charge transfer, and potential for non-linear optics applications (Renjith et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione are the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCC) . These targets play a crucial role in the transmission of signals in the nervous system. Overactivation of the NMDA receptor and depolarization of VGCC are associated with excitotoxicity, a process implicated in neurodegenerative disorders .

Mode of Action

This compound interacts with its targets by inhibiting the influx of calcium ions through the NMDA receptor and VGCC . This modulation of calcium influx can help to prevent excitotoxicity, thereby offering neuroprotective effects .

Biochemical Pathways

The inhibition of calcium influx through the NMDA receptor and VGCC can affect several biochemical pathways. These include pathways involved in neuronal signal transmission and those contributing to the development of neurodegenerative disorders. By modulating these pathways, the compound can help to halt or slow down degenerative processes in neuronal cells .

Pharmacokinetics

The compound’s ability to modulate calcium influx suggests it can cross the blood-brain barrier and interact with its targets in the nervous system .

Result of Action

The compound’s action results in neuroprotective effects, as evidenced by its ability to attenuate MPP±induced neurotoxicity . It enhances cell viability, demonstrating its potential to protect neuronal cells from damage .

Action Environment

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-6,9-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXDJZLDYGMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)

![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)

![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)

![4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine](/img/structure/B2880783.png)